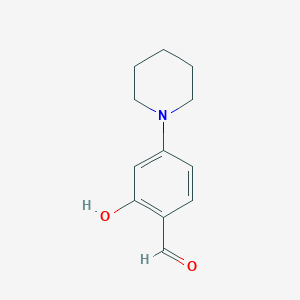

2-Hydroxy-4-piperidin-1-ylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-hydroxy-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-9-10-4-5-11(8-12(10)15)13-6-2-1-3-7-13/h4-5,8-9,15H,1-3,6-7H2 |

InChI Key |

ZQTOHLJISJWVKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 4 Piperidin 1 Ylbenzaldehyde and Its Structural Analogs

Strategies for the Construction of the Substituted Benzaldehyde (B42025) Core

The synthesis of functionalized benzaldehydes, which form the core of the target molecule, can be achieved through several modern organic chemistry techniques. These methods are designed to be versatile and allow for the introduction of various substituents onto the aromatic ring.

One notable one-pot, two-step procedure involves the reduction of Weinreb amides followed by a cross-coupling reaction. rug.nlacs.orgresearchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate, which effectively protects the aldehyde functionality. This protection allows for subsequent cross-coupling with organometallic reagents, leading to a diverse range of substituted benzaldehydes. rug.nlacs.orgresearchgate.net The process begins with the reduction of a substituted Weinreb amide using a hydride source like diisobutylaluminum hydride (DIBAL-H). The resulting stable intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an organolithium reagent to introduce different alkyl or aryl groups. acs.orgresearchgate.net

Another approach is the catalytic debromomethoxylation of dibromomethylarenes. core.ac.uk This method provides a pathway to functionally substituted benzaldehydes by reacting dibromomethylarenes with benzaldehyde dimethyl acetal (B89532) in the presence of a soft Lewis acid catalyst, such as zinc chloride. core.ac.uk The reaction proceeds under relatively mild conditions and avoids the high temperatures required in other methods. core.ac.uk

Tandem reactions, which combine multiple bond-forming steps in a single operation without isolating intermediates, offer an efficient route to ortho-substituted benzaldehydes. liberty.edu One such strategy employs directed metalation. The process can be initiated with formamide (B127407) and phenyl lithium to generate an alpha-amino alkoxide in situ, which then directs metallation to the ortho position, allowing for the introduction of various electrophiles. liberty.edu

Approaches for the Introduction and Functionalization of the Piperidine (B6355638) Ring

The incorporation of the piperidine ring onto the benzaldehyde core is a critical step in the synthesis. This can be accomplished through direct N-arylation reactions or by constructing the piperidine ring on the aromatic substrate via intramolecular cyclization.

N-Arylation Reactions for Piperidine Incorporation

N-arylation is a powerful and widely used method for forming a bond between a nitrogen atom of an amine and an aromatic ring. In the context of synthesizing 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, this typically involves the reaction of piperidine with a pre-functionalized benzaldehyde, such as one bearing a halogen at the 4-position.

A direct synthetic route to the closely related 4-piperidinyl-benzaldehyde involves the reaction of piperidine with 4-fluorobenzaldehyde. nih.gov This nucleophilic aromatic substitution is carried out using anhydrous potassium carbonate as a base in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. nih.gov This strategy can be directly adapted to produce the target molecule by starting with 2-hydroxy-4-fluorobenzaldehyde.

More broadly, transition-metal-catalyzed cross-coupling reactions are central to modern N-arylation. These include the Buchwald-Hartwig (palladium-catalyzed), Ullmann (copper-mediated), and Chan-Lam (copper-mediated) reactions. beilstein-journals.orgorganic-chemistry.org These methods are highly versatile and tolerate a wide range of functional groups. For instance, palladium-catalyzed N-arylation is effective for coupling various amines with aryl halides and triflates. beilstein-journals.org Copper-catalyzed systems, often utilizing ligands such as L-proline or 1,10-phenanthroline, can also facilitate the N-arylation of heterocycles under mild conditions. organic-chemistry.orgmdpi.com Nickel-based catalysts, particularly with 2,2′-bipyridine as a ligand, have also proven effective for the selective N-arylation of cyclic amines like piperazine (B1678402) with aryl chlorides. researchgate.net

Intramolecular Cyclization Approaches for Piperidine Synthesis

An alternative to direct N-arylation is the construction of the piperidine ring from an acyclic precursor that is already attached to the aromatic scaffold. This involves an intramolecular cyclization reaction to form the six-membered heterocycle. nih.gov

Various methods exist for this transformation. The Hofmann–Löffler reaction, for example, involves the thermal or photochemical decomposition of an N-halogenated amine in a strong acid to generate a nitrogen radical. wikipedia.org This radical then abstracts an intramolecular hydrogen atom, leading to the formation of a cyclic amine like piperidine. wikipedia.org

Metal-catalyzed cyclization is another prominent approach. nih.govorganic-chemistry.org For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various nitrogen heterocycles, including piperidines. organic-chemistry.org Similarly, ruthenium catalysts can promote a domino redox isomerization/cyclization of linear aminopropargyl alcohols. organic-chemistry.org Radical-mediated cyclizations offer yet another pathway. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction conditions is crucial. This process typically involves screening various parameters such as catalysts, solvents, temperature, and reaction time to identify the optimal combination for achieving the highest possible yield. researchgate.net

For a multi-component reaction, such as the condensation of an aldehyde, an amine, and a third component, a model reaction is often used to screen different catalysts. researchgate.netresearchgate.net Catalysts can range from molecular iodine to organic acids like p-toluenesulfonic acid (p-TSA) or bases like piperidine itself. researchgate.net The choice of solvent is also critical, as it can significantly influence reaction rates and yields. Solvents such as ethanol (B145695), methanol, acetonitrile, and DMF are commonly tested. researchgate.net The reaction may even be attempted under solvent-free conditions. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the N-arylation of 2-hydroxy-4-fluorobenzaldehyde with piperidine, based on common optimization practices. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (150) | DMF | 90 | 12 | 75 |

| 2 | Cs2CO3 (150) | DMF | 90 | 12 | 82 |

| 3 | K3PO4 (150) | DMF | 90 | 12 | 78 |

| 4 | Cs2CO3 (150) | DMSO | 90 | 12 | 85 |

| 5 | Cs2CO3 (150) | Acetonitrile | 80 | 24 | 65 |

| 6 | Cs2CO3 (150) | DMSO | 110 | 8 | 91 |

| 7 | None | DMSO | 110 | 24 | <5 |

| 8 | Pd2(dba)3/Xantphos | Dioxane | 100 | 18 | 93 |

This table is a hypothetical representation of an optimization process.

The results would guide the selection of the best conditions—in this hypothetical case, either a cesium carbonate-mediated reaction at a higher temperature for a shorter time or a palladium-catalyzed reaction could be optimal for achieving high yields. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Precursors

Applying green chemistry principles to the synthesis of precursors for this compound can significantly reduce the environmental impact of the process. researchgate.net Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. worldwidejournals.com

Key green chemistry strategies applicable to the synthesis of substituted benzaldehydes include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. researchgate.networldwidejournals.com For example, some multi-component reactions for synthesizing heterocyclic compounds can be performed efficiently in water. ajchem-a.com

Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. This includes using coenzymes like thiamine (B1217682) hydrochloride to replace toxic reagents such as sodium cyanide in reactions like the benzoin (B196080) condensation. worldwidejournals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot and tandem reactions are excellent examples of this principle, as they reduce the need for intermediate purification steps, saving solvents and energy. rug.nlliberty.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

By integrating these principles, for instance, by developing a one-pot synthesis in an aqueous medium, the production of precursors for this compound can be made more sustainable. researchgate.net

Chemical Reactivity and Derivative Synthesis of 2 Hydroxy 4 Piperidin 1 Ylbenzaldehyde

Synthesis and Investigation of Schiff Base Derivatives

The aldehyde functional group in 2-Hydroxy-4-piperidin-1-ylbenzaldehyde serves as a key site for condensation reactions, particularly with primary amines, leading to the formation of Schiff bases. These imine-containing compounds are of significant interest due to their wide range of chemical and biological properties.

Condensation Reactions of this compound with Primary Amines

The reaction of this compound with primary amines results in the formation of Schiff bases, also known as imines or azomethines. This condensation reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The general reaction is often catalyzed by a small amount of acid or base, or can proceed with gentle heating in a suitable solvent like ethanol (B145695).

The presence of the ortho-hydroxyl group can influence the electronic properties of the aldehyde and may participate in intramolecular hydrogen bonding in the resulting Schiff base. The general synthetic route involves refluxing equimolar amounts of this compound and a primary amine in an appropriate solvent.

Table 1: Representative Schiff Bases Derived from Substituted Benzaldehydes and Primary Amines This table presents examples of Schiff bases synthesized from analogous hydroxy-substituted benzaldehydes, illustrating the types of derivatives that can be obtained from this compound.

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base | Reference |

| 2-Hydroxybenzaldehyde | 2-Aminopyridine | 2-(2-Hydroxybenzylidene)aminopyridine | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl-4-aminobenzoate | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | mdpi.com |

| 2-Hydroxybenzaldehyde | Glycine | (E)-2-(((2-hydroxyphenyl)methylene)amino)acetic acid | researchgate.net |

Note: Specific experimental data for derivatives of this compound were not available in the searched literature. The examples provided are based on structurally similar compounds.

Formation of Hydrazones and Their Structural Variants

Reacting this compound with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, yields hydrazones. This reaction is analogous to Schiff base formation and is a reliable method for derivatizing aldehydes. A study on the synthesis of (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine) from 4-(piperidin-1-yl)benzaldehyde (B83096) and (2,4-dinitrophenyl)hydrazine reported an 88% yield, indicating the high reactivity of the piperidinyl-substituted benzaldehyde (B42025) in forming hydrazones. nepjol.info The reaction typically proceeds by mixing the aldehyde and the hydrazine derivative in a suitable solvent, often with catalytic acid. nepjol.info

The resulting hydrazones can exist as different geometric isomers (E/Z) and tautomers. The specific structure and properties of the hydrazone can be influenced by the substituents on both the benzaldehyde and the hydrazine moiety.

Design Principles for Multifunctional Schiff Bases Derived from this compound

The design of multifunctional Schiff bases derived from this compound is guided by the strategic incorporation of various functional groups to impart specific properties to the final molecule. The inherent functionalities of the starting aldehyde—the chelating ortho-hydroxyl group, the electron-donating piperidine (B6355638) ring, and the reactive imine bond formed—provide a versatile scaffold for further modification.

Key design principles include:

Chelating Moiety: The ortho-hydroxyl group and the imine nitrogen form a potential bidentate chelation site for metal ions. This feature is often exploited in the design of metal complexes with catalytic or biological activities.

Modulation of Electronic Properties: The electron-donating piperidine group at the para position influences the electron density of the aromatic ring and the imine bond. By selecting primary amines with either electron-donating or electron-withdrawing substituents, the electronic properties of the Schiff base can be fine-tuned.

Introduction of Additional Functional Groups: The primary amine component can carry additional functional groups, such as other heterocyclic rings, hydroxyl groups, or carboxylic acid moieties. These groups can introduce new functionalities, such as enhanced solubility, additional coordination sites, or specific biological interactions.

Synthesis of Chalcones and Pyrazoline Derivatives

Beyond Schiff base and hydrazone formation, this compound is a valuable building block for the synthesis of chalcones, which are precursors to a variety of heterocyclic compounds, including pyrazolines.

Claisen-Schmidt Condensation with Acetophenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. chemrevlett.comijarsct.co.in In this context, this compound reacts with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. chemrevlett.comnih.gov

The reaction involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. nih.gov The specific substituents on the acetophenone can be varied to produce a wide range of chalcone (B49325) derivatives. chemrevlett.comnih.gov

Table 2: Representative Conditions for Claisen-Schmidt Condensation This table provides examples of reaction conditions used for the synthesis of chalcones from various aromatic aldehydes and acetophenones.

| Aldehyde | Ketone | Base | Solvent | Reaction Conditions | Reference |

| Benzaldehyde Derivatives | Acetophenone Derivatives | 40% NaOH | Ethyl Alcohol | Stirred at 10 °C for 1h, then RT for 4h | nih.gov |

| 2-Acetyl Naphthalene | Benzaldehyde Derivatives | KOH | Methanol | Not specified | nih.gov |

| Benzaldehyde | Acetophenone | Methanolic NaOH | Methanol | Stirred at 0 °C for 10h | scispace.com |

Note: Specific experimental data for chalcones derived from this compound were not available in the searched literature. The conditions presented are general for this type of reaction.

Cyclization Reactions to Form Pyrazoline Frameworks

Chalcones are important intermediates for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of a chalcone with hydrazine or a substituted hydrazine leads to the formation of a pyrazoline ring through a cyclization reaction. thepharmajournal.com

Typically, the chalcone is refluxed with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol or acetic acid. scispace.comthepharmajournal.com The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrazoline ring. ajgreenchem.com The use of substituted hydrazines, such as phenylhydrazine, will result in N-substituted pyrazolines. thepharmajournal.com

The specific reaction conditions, including the choice of solvent and catalyst (if any), can influence the reaction rate and the yield of the pyrazoline product. scispace.com

Prato Reaction and Fullerene Conjugates

The Prato reaction is a powerful method for the functionalization of fullerenes, typically involving the 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage. wikipedia.orgchemeurope.com The azomethine ylide is commonly generated in situ from the condensation of an α-amino acid with an aldehyde.

Synthesis of Fulleropyrrolidine Derivatives from this compound Analogs

While specific studies on the Prato reaction involving this compound are not extensively documented, the reactivity of analogous aromatic aldehydes in this reaction provides significant insight into its potential for forming fullerene conjugates. The general scheme for the Prato reaction involves the reaction of a fullerene (e.g., C60) with an amino acid (commonly sarcosine) and an aldehyde. wikipedia.orgchemeurope.com

In a relevant study, a series of 2-aryl-5-alkyl-fulleropyrrolidines were synthesized through a metal-free thermal reaction of nih.govfullerene with various aromatic aldehydes and primary amines. nih.gov This demonstrates the utility of aromatic aldehydes as precursors for fulleropyrrolidine synthesis. Another study detailed the thermal reaction of nih.govfullerene with aromatic aldehydes and arylmethanamines to produce 2,5-diaryl fulleropyrrolidines, highlighting the versatility of the aldehyde component in these cycloaddition reactions. acs.orgrsc.org

The reaction of C60F18 with sarcosine (B1681465) and benzaldehyde has also been reported to yield pyrrolidinofullerenes, indicating that even modified fullerenes can undergo this transformation. bg.ac.rs The synthesis of fulleropyrrolidines is a prominent application of the Prato reaction, allowing for the covalent attachment of various functional groups to the fullerene core, thereby modifying its electronic and physical properties. rsc.org

| Aldehyde Reactant | Amine/Amino Acid | Fullerene | Product | Reference |

| Aromatic Aldehydes | Inactive Primary Amines | C60 | 2-Aryl-5-alkyl-fulleropyrrolidines | nih.gov |

| Aromatic Aldehydes | Arylmethanamines | C60 | 2,5-Diaryl fulleropyrrolidines | acs.org |

| Benzaldehyde | Sarcosine | C60F18 | Pyrrolidinofullerene | bg.ac.rs |

Other Significant Derivatization Pathways

Beyond fullerene chemistry, the functional groups of this compound offer numerous avenues for derivatization.

Reactions Involving the Aldehyde Functionality (e.g., Oxidation, Reduction, Wittig Reactions)

The aldehyde group is a versatile functional handle for a variety of chemical transformations.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. While specific studies on the oxidation of this compound are not detailed, the oxidation of substituted benzaldehydes is a well-established transformation. For instance, the oxidation of various para-substituted benzaldehydes with potassium permanganate (B83412) has been studied, with the reaction rates being influenced by the nature of the substituent. wiserpub.com

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). google.com For example, the reduction of 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde (B1207257) can be achieved using these reagents. google.com This transformation in the context of this compound would yield 2-hydroxy-4-piperidin-1-yl)benzyl alcohol.

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). researchgate.net The versatility of the Wittig reaction allows for the introduction of a wide range of substituents at the newly formed double bond, depending on the structure of the ylide used. This reaction is a powerful tool for carbon-carbon bond formation.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo several important reactions, such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of 2-(4-formyl phenoxy)-N-aryl acetamides from p-hydroxybenzaldehyde via a Williamson reaction has been reported, illustrating a similar transformation. google.com

Esterification: Ester derivatives can be formed by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride. This reaction is a common method for protecting the hydroxyl group or for introducing new functional moieties. The synthesis of 2-(4-aminophenoxy)alkanoic acid esters demonstrates the utility of this type of reaction on substituted phenols. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and piperidinyl groups. These groups are ortho, para-directing. Given that the para position to the hydroxyl group is occupied by the piperidinyl group, and the ortho position is occupied by the aldehyde, electrophilic attack is expected to occur at the remaining ortho and para positions relative to the activating groups.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents. The bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield both 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, indicating that the directing effects of the substituents play a crucial role in the regioselectivity of the reaction. mdpi.com For this compound, halogenation would likely occur at the positions ortho to the activating groups. The halogenation of substituted 2-hydroxy-benzaldehydes can be influenced by the presence of various groups on the benzene ring. rsc.org

Nitration: The introduction of a nitro group onto the aromatic ring is another common electrophilic aromatic substitution reaction. The nitration of substituted benzaldehydes is influenced by the existing substituents. For instance, the nitration of 3-hydroxybenzaldehydes has been investigated, showing that the position of nitration is directed by the substituents present. stmarys-ca.edu In the case of highly activated rings, such as phenols, nitration can proceed rapidly. masterorganicchemistry.comwikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with aromatic rings. nih.govquora.com However, the presence of the strongly activating amino group (in the piperidine) can lead to complications, such as over-alkylation or reaction with the Lewis acid catalyst. The aldehyde group is deactivating, which can also influence the outcome of Friedel-Crafts reactions.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 4 Piperidin 1 Ylbenzaldehyde Derivatives

Ligand Design and Metal Chelation

The design of ligands derived from 2-Hydroxy-4-piperidin-1-ylbenzaldehyde is centered around the strategic placement of donor atoms that facilitate chelation, a process where a single ligand binds to a central metal ion at two or more points.

Schiff bases synthesized from 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives are particularly effective chelating agents due to the presence of a phenolic hydroxyl (-OH) group ortho to the aldehyde group, which becomes an imine (-CH=N-) group upon condensation with a primary amine.

The coordination with a metal ion typically involves two key sites:

The Phenolic Oxygen: The hydroxyl group is acidic and can be deprotonated to form a phenolate anion (O⁻). This negatively charged oxygen atom acts as a strong donor, forming a stable coordinate bond with the positively charged metal ion.

The Imine Nitrogen: The nitrogen atom of the imine group possesses a lone pair of electrons, which can be donated to an empty d-orbital of the transition metal ion, forming a second coordinate bond.

The combination of the deprotonated phenolic oxygen and the imine nitrogen creates a stable six-membered chelate ring with the metal ion. This chelation significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The presence of the hydroxyl group in the ortho position is crucial, as it contributes to the formation of an intramolecular resonance-stabilized hydrogen bond, which positively affects the thermodynamic stability of the molecule itself nih.gov. The imine and hydroxyl groups are considered essential components in the biological activities of these compounds, as they facilitate chelation and interaction with biological cells tandfonline.com.

The piperidine (B6355638) ring attached at the para-position (position 4) of the benzaldehyde (B42025) ring significantly influences the electronic and steric properties of the ligand.

Electronic Effects: The nitrogen atom in the piperidine ring acts as an electron-donating group through the resonance effect, increasing the electron density on the aromatic ring. This enhanced electron density makes the phenolic hydroxyl group more acidic and the imine nitrogen more basic. Consequently, the ligand becomes a stronger Lewis base, which can lead to the formation of more stable metal complexes. The piperidine ring is considered a strong field ligand due to the surplus negative charge on its nitrogen atom akjournals.com.

Steric Effects: While the piperidine group is not directly involved in chelation, its size and conformation can sterically hinder the approach of other molecules or influence the packing of the complexes in the solid state.

Solubility: The presence of the aliphatic piperidine ring can increase the lipophilicity of the ligand and its metal complexes, affecting their solubility in various organic solvents and their ability to penetrate cell membranes tandfonline.com. Studies on other ligands containing piperidine moieties have shown they can enhance the stability of the corresponding metal complexes nih.govnih.govacs.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands is typically straightforward, involving the reaction of the Schiff base with a suitable metal salt in an appropriate solvent.

Complexes of this compound derivatives with various first-row transition metals have been synthesized and studied. The general procedure involves the condensation of this compound with a primary amine to form the Schiff base ligand, followed by the addition of a metal salt (e.g., chlorides, acetates, or sulfates) in a 1:2 metal-to-ligand molar ratio. The reaction is often carried out in a solvent such as ethanol (B145695) or methanol and may require refluxing for several hours rasayanjournal.co.innih.gov. The resulting solid complexes are then isolated by filtration, washed, and dried. These complexes are often colored, air-stable, and soluble in solvents like DMF and DMSO nih.gov. Multivalent Schiff base ligands readily form bidentate and tridentate complexes with ions such as Co(II) and Ni(II), and tetradentate complexes that can stabilize various metal ions including Ni(II) and Cu(II) nih.gov.

The stoichiometry of the complexes formed is most commonly found to be 1:2 (Metal:Ligand), with the general formula [ML₂], where the ligand acts as a bidentate agent nih.govnih.govresearchgate.net. However, 1:1 stoichiometries are also possible depending on the reaction conditions and the nature of the metal ion.

The stability of these complexes in solution is quantified by their formation constants (or stability constants). For many Schiff base complexes of divalent first-row transition metals, the stability is found to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) nih.govias.ac.in. Studies on analogous systems, such as those involving Schiff bases derived from 8-hydroxyquinoline and amines with piperidine moieties, have determined formation constants for both ML and ML₂ species. These studies confirmed that Cu(II) complexes exhibit higher stability than the corresponding Zn(II) complexes nih.govacs.org. The determination of these constants is crucial for understanding the chemical equilibria in solution and is often performed using techniques like spectrophotometric or potentiometric titrations nih.govacs.orgjchemlett.com.

Table 1: Stability Constants for Analogous Transition Metal Schiff Base Complexes

Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and analytical methods is employed to elucidate the structure of the coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the sharp band corresponding to the phenolic -OH group disappears, indicating deprotonation. The C=N (azomethine) stretching vibration typically shifts to a lower frequency, which is evidence of the nitrogen atom's coordination to the metal center. Furthermore, new bands appear in the far-IR region, which are assigned to M-O and M-N stretching vibrations, providing direct evidence of chelation nih.gov.

UV-Visible Spectroscopy and Magnetic Susceptibility: The geometry of the metal complexes is often inferred from their electronic spectra and magnetic properties. The d-d transitions observed in the visible region provide information about the coordination environment around the metal ion. For instance, Co(II) and Ni(II) complexes often exhibit octahedral geometries, while Cu(II) complexes may adopt a distorted octahedral or a square planar geometry rasayanjournal.co.innih.gov. Magnetic susceptibility measurements help determine the number of unpaired electrons, further supporting the proposed geometry.

Table 2: Typical Geometries and Characterization Data for Transition Metal Schiff Base Complexes

Analysis of Coordination Geometries and Bonding Modes

The coordination chemistry of this compound derivatives, particularly Schiff base ligands, is characterized by their ability to form stable complexes with a variety of transition metal ions. These ligands are versatile, often acting as multidentate donors, which leads to the formation of metal complexes with diverse coordination geometries and bonding modes. The primary binding sites are typically the phenolic oxygen, the azomethine nitrogen, and potentially other donor atoms introduced through the amine reactant used in Schiff base condensation.

Schiff base ligands derived from substituted 2-hydroxybenzaldehydes generally act as bidentate or tridentate ligands. For instance, a heterocyclic hydrazone Schiff base ligand derived from 4-(diethylamino)-2-hydroxybenzaldehyde, an analogue of the subject compound, behaves as a tridentate ONO donor, coordinating with metal ions through the phenolic oxygen, the azomethine nitrogen, and an oxygen atom from the hydrazide moiety eurjchem.com.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. Common geometries observed for these types of complexes include octahedral, tetrahedral, and square planar.

Octahedral Geometry: This is a common coordination geometry for metal ions such as Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II) eurjchem.commdpi.com. In these cases, the metal center is coordinated to six donor atoms. For a tridentate ligand, this can be achieved by the coordination of two ligand molecules to one metal ion or by the coordination of one ligand molecule and additional solvent molecules (e.g., H₂O) or counter-ions (e.g., Cl⁻) to satisfy the coordination sphere eurjchem.com. For example, complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde with Cu(II) have been shown to exhibit a distorted octahedral geometry mdpi.com.

Tetrahedral Geometry: This geometry is frequently observed for d¹⁰ metal ions like Zn(II) eurjchem.comsbmu.ac.ir. In these complexes, the central metal ion is coordinated to four donor atoms. For example, a Zn(II) complex with a Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde adopts a tetrahedral geometry eurjchem.com.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II) and is also seen in some Cu(II) complexes sbmu.ac.irarcjournals.org. Magnetic susceptibility measurements can help distinguish between different geometries; for instance, Ni(II) complexes that are diamagnetic are typically assigned a square planar geometry sbmu.ac.ir.

The bonding mode is confirmed through spectroscopic techniques. In infrared (IR) spectroscopy, a shift in the frequency of the C=N (azomethine) band upon complexation indicates the coordination of the nitrogen atom to the metal ion. Similarly, changes in the phenolic C-O stretching frequency confirm the involvement of the hydroxyl group's oxygen in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds minarjournal.com.

| Metal Ion | Ligand Type (Derivative of) | Coordination Geometry | Source |

|---|---|---|---|

| Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II) | 4-(diethylamino)-2-hydroxybenzaldehyde | Octahedral | eurjchem.com |

| Zn(II) | 4-(diethylamino)-2-hydroxybenzaldehyde | Tetrahedral | eurjchem.com |

| Cu(II), Ni(II) | 2,4-dihydroxybenzaldehyde | Square Planar | sbmu.ac.ir |

| Zn(II) | 2,4-dihydroxybenzaldehyde | Tetrahedral | sbmu.ac.ir |

| Cu(II) | 2-hydroxy-4-methoxybenzaldehyde | Distorted Octahedral | mdpi.com |

Chirality and Stereochemical Aspects in Metal Complexes

The incorporation of chiral centers into ligands derived from this compound can lead to the formation of metal complexes with specific stereochemical properties. When a chiral amine is used to synthesize the Schiff base, the resulting ligand can direct the stereochemistry of the metal complex upon coordination. This is a key strategy in the field of asymmetric catalysis, where the chiral environment around the metal center influences the enantioselectivity of chemical reactions mdpi.com.

A common approach involves using chiral diamines, such as derivatives of 1,2-cyclohexanediamine, to create tetradentate Schiff base ligands. These ligands can wrap around a metal ion in a specific spatial arrangement, creating a chiral metal complex. The stereochemical properties of these complexes can be investigated using a combination of experimental techniques, like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and theoretical DFT calculations mdpi.com.

For example, the coordination of a tetradentate Schiff base ligand derived from (R,R)- or (S,S)-1,2-cyclohexanediamine to a metal ion like Ni(II) or Cu(II) induces a specific helical twist in the complex. This helicity is designated as M (left-handed) or P (right-handed). It has been shown that a ligand with (R,R) stereochemistry leads to a complex with M helicity, while the (S,S) ligand results in a P helicity complex mdpi.com. This demonstrates a direct transfer of chirality from the ligand to the supramolecular structure of the metal complex.

The study of these chiral complexes is crucial for understanding how stereochemical information is expressed at the molecular level and for designing new chiral sensors and catalysts mdpi.com. The specific conformation and helicity of the complex are determined by the inherent chirality of the ligand backbone.

| Chiral Ligand Configuration | Resulting Complex Helicity | Source |

|---|---|---|

| (R,R) | M (left-handed) | mdpi.com |

| (S,S) | P (right-handed) | mdpi.com |

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 4 Piperidin 1 Ylbenzaldehyde and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Comprehensive Vibrational Assignment Based on Experimental and Theoretical Data

A thorough vibrational analysis involves recording both the FT-IR and FT-Raman spectra and correlating the observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular motions. researchgate.netnih.gov For a molecule like 2-Hydroxy-4-piperidin-1-ylbenzaldehyde, key vibrational modes would include:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the 3400–3200 cm⁻¹ region, indicative of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent aldehyde group.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the piperidine (B6355638) ring would be observed in the 3000-2800 cm⁻¹ range. niscpr.res.in

C=O Stretching: A strong, sharp band in the FT-IR spectrum, characteristic of the aldehyde carbonyl group, typically found around 1700-1650 cm⁻¹. Its exact position would be influenced by conjugation with the benzene ring and potential hydrogen bonding.

C=C Stretching: Vibrations corresponding to the aromatic ring would produce several bands in the 1600–1450 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond linking the piperidine ring to the benzaldehyde (B42025) moiety would be expected in the 1350-1250 cm⁻¹ region.

Ring Vibrations: In-plane and out-of-plane bending modes for both the benzene and piperidine rings would populate the fingerprint region of the spectra (below 1500 cm⁻¹).

To achieve a precise assignment, experimental data is typically compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). nih.gov These calculations provide a predicted spectrum that aids in assigning complex vibrational modes.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment for each vibrational mode. niscpr.res.in It breaks down a complex vibrational motion into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). nih.gov For instance, a band observed experimentally might be described by a PED analysis as being composed of 70% C=C stretching, 20% C-H in-plane bending, and 10% C-C stretching. This offers a much more detailed and accurate understanding of the molecule's vibrational dynamics than simple qualitative assignments. researchgate.net A PED analysis for this compound would precisely characterize the coupling between the vibrational modes of the benzaldehyde core and the piperidine substituent.

Electronic Spectroscopy (UV-Vis, TD-DFT)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When combined with computational techniques like Time-Dependent Density Functional Theory (TD-DFT), it offers deep insights into the molecule's electronic structure and excited-state properties.

Analysis of Absorption and Emission Properties

The UV-Vis absorption spectrum of this compound would be expected to show distinct absorption bands corresponding to electronic transitions between molecular orbitals. These transitions are typically of the π → π* and n → π* type.

π → π Transitions:* These transitions, involving the delocalized π-electron system of the aromatic ring and conjugated aldehyde group, would likely result in strong absorption bands in the UV region. The electron-donating nature of the piperidine and hydroxyl groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde.

n → π Transitions:* A weaker absorption band, corresponding to the transition of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital, would be expected at a longer wavelength than the main π → π* bands.

Emission properties, studied via fluorescence spectroscopy, would reveal the electronic transitions from the first excited singlet state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Solvatochromic Behavior and Intermolecular Interactions

Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. nih.govresearchgate.net By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, one could study its solvatochromic behavior. The presence of strong electron-donating (hydroxyl, piperidino) and electron-withdrawing (aldehyde) groups suggests that the molecule possesses a significant dipole moment that would change upon electronic excitation.

If the excited state is more polar than the ground state, a bathochromic (red) shift would be observed with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would occur. Analyzing these shifts provides valuable information about the nature of the excited state and the types of intermolecular interactions (e.g., hydrogen bonding) between the solute and solvent molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. rsc.orgchemrxiv.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov TD-DFT calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

For this compound, a TD-DFT study would:

Predict the λmax values for the π → π* and n → π* transitions, allowing for a direct comparison with experimental UV-Vis data. nih.gov

Identify the specific molecular orbitals involved in each electronic transition (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)).

Visualize the electron density distribution in the ground and excited states, helping to characterize phenomena such as intramolecular charge transfer (ICT) upon excitation. nih.gov

This computational approach is invaluable for interpreting experimental spectra and understanding the fundamental electronic properties of the molecule. rsc.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon framework, respectively.

The ¹H NMR spectrum is used to identify the number of unique protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is expected to appear as a singlet at a downfield chemical shift, typically around 9.5-10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. The phenolic hydroxyl proton (-OH) would also be a singlet, with a chemical shift highly dependent on solvent and concentration, but often observed in the 10.0-11.0 ppm range, potentially broadened by hydrogen bonding.

The aromatic region would display signals corresponding to the three protons on the benzene ring. The piperidine ring protons would appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be shifted downfield compared to the other piperidine protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between 190 and 200 ppm. The aromatic carbons would resonate in the 100-165 ppm range, with their specific shifts influenced by the hydroxyl and piperidinyl substituents. The three distinct sets of carbons in the piperidine ring would appear in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | s | 1H | -OH |

| ~9.6 | s | 1H | -CHO |

| ~7.3 | d | 1H | Aromatic H (C6-H) |

| ~6.2 | dd | 1H | Aromatic H (C5-H) |

| ~6.1 | d | 1H | Aromatic H (C3-H) |

| ~3.3 | t | 4H | Piperidine α-H |

| ~1.7 | m | 4H | Piperidine β-H |

| ~1.6 | m | 2H | Piperidine γ-H |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | C=O (Aldehyde) |

| ~164 | C-OH |

| ~158 | C-N |

| ~135 | C6 (Aromatic) |

| ~115 | C1 (Aromatic) |

| ~106 | C5 (Aromatic) |

| ~99 | C3 (Aromatic) |

| ~50 | Piperidine α-C |

| ~25 | Piperidine β-C |

| ~24 | Piperidine γ-C |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition and molecular weight of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating ions directly from a solution, minimizing fragmentation.

For this compound (C₁₂H₁₅NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. In positive-ion mode ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the m/z value for the [M+H]⁺ ion would provide unambiguous confirmation of the elemental composition.

Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Average Molecular Weight | 205.25 g/mol |

| Monoisotopic (Exact) Mass | 205.1103 u |

| Calculated m/z for [M+H]⁺ | 206.1176 |

| Calculated m/z for [M+Na]⁺ | 228.0995 |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would provide an unambiguous determination of its molecular structure. This technique would confirm the connectivity of all atoms and reveal the molecule's conformation in the solid state.

Expected Crystallographic Parameters from a Hypothetical SCXRD Experiment

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths (Å) | Precise lengths for C=O, C-O, C-N, aromatic C-C |

| Key Bond Angles (°) | Precise angles defining molecular geometry |

| Hydrogen Bonding | Confirmation of intramolecular O-H···O=C bond |

| Conformation | Chair conformation of the piperidine ring |

The PXRD pattern of a synthesized batch of this compound would consist of a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline phase of the compound. It can be used to confirm that the synthesized bulk material consists of a single crystalline phase and to identify the material by comparing its pattern to a reference pattern (either calculated from single-crystal data or from a database). PXRD is also a crucial tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a powerful computational methodology in quantum chemistry for investigating the electronic structure, molecular geometry, and reactivity of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations provide valuable insights into various molecular properties, bridging the gap between theoretical models and experimental observations. For this compound, DFT serves as an essential tool to elucidate its fundamental chemical characteristics. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy nih.govnih.govresearchgate.net.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface nih.gov. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

The conformational landscape of this molecule is primarily defined by the orientation of the piperidine and hydroxyl groups relative to the benzaldehyde ring. The piperidine ring is expected to adopt a stable chair conformation nih.gov. Conformational analysis would explore the rotational barriers around the C-N bond connecting the piperidine ring to the aromatic system and the C-O bond of the hydroxyl group to identify the global minimum energy structure. This optimized geometry is crucial as it forms the basis for all subsequent computational analyses of the molecule's properties nih.gov.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species libretexts.orgresearchgate.net. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies regions of electron deficiency (positive potential) wolfram.comacadpubl.eu.

For this compound, the MEP map would reveal specific reactive sites:

Negative Regions (Red/Yellow) : The oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups are expected to be the most electron-rich areas, making them susceptible to electrophilic attack acadpubl.eunih.gov. The lone pair on the piperidine nitrogen also contributes to electron density.

Positive Regions (Blue) : The hydrogen atom of the hydroxyl group is anticipated to be the most electron-poor region, rendering it a prime site for nucleophilic attack and hydrogen bond donation acadpubl.eunih.gov. The aldehydic proton would also exhibit a positive potential.

This analysis provides a qualitative prediction of how the molecule will interact with other reagents and its role in forming intermolecular bonds like hydrogen bonds nih.gov.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor nih.gov.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required for electronic excitation acadpubl.eunih.gov.

In this compound:

HOMO : The HOMO is expected to be localized primarily on the electron-donating portions of the molecule, namely the piperidine ring and the electron-rich phenyl ring, which are activated by the hydroxyl and piperidino substituents.

LUMO : The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the conjugated system of the benzene ring.

The distribution of these orbitals and the magnitude of the energy gap are indicative of the intramolecular charge transfer that occurs upon electronic excitation, which is fundamental to the molecule's reactivity and optical properties nih.gov.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of intramolecular bonding and charge delocalization. It transforms the calculated molecular orbitals into a localized basis of bonds, lone pairs, and anti-bonding orbitals, which aligns closely with classical Lewis structures nih.gov.

This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, NBO analysis would likely reveal significant charge delocalization from:

The lone pair of the piperidine nitrogen atom into the antibonding π* orbitals of the aromatic ring.

The lone pairs of the hydroxyl oxygen atom into the adjacent C-C π* orbitals of the ring.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. A key indicator of a molecule's NLO potential is its first-order hyperpolarizability (β). Molecules with large β values typically possess a strong intramolecular charge-transfer character, arising from the connection of a powerful electron-donating group and an electron-accepting group through a π-conjugated system.

This compound is a promising candidate for NLO activity due to its molecular architecture:

Electron Donor : The piperidine group is a strong electron donor.

Electron Acceptor : The aldehyde group is an effective electron acceptor.

π-Bridge : The benzene ring serves as the conjugated bridge facilitating charge transfer.

DFT calculations can predict the value of β. These values are often compared to that of a standard reference material like urea to assess the compound's potential for NLO applications mdpi.com. A significantly higher β value than urea would indicate that the compound is a promising candidate for further investigation as an NLO material mdpi.com.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure nih.gov. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of intermolecular contacts. Red spots on the surface mapped with the dnorm property indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii mdpi.com.

H···H contacts : Typically comprising the largest portion of the surface due to the abundance of hydrogen atoms.

O···H/H···O contacts : Representing crucial hydrogen bonding interactions involving the hydroxyl and aldehyde groups.

C···H/H···C contacts : Indicating weaker C-H···π interactions.

This detailed analysis is invaluable for understanding the forces that govern the self-assembly of molecules into a stable crystal lattice nih.govnih.gov.

Applications in Advanced Materials and Supramolecular Chemistry

Polymer Science and Functional Materials

The reactivity of the aldehyde and hydroxyl groups allows for the integration of 2-Hydroxy-4-piperidin-1-ylbenzaldehyde into polymeric structures, either as a modifying agent or as a monomeric unit for the synthesis of functional polymers.

Potential in Polymer Synthesis and Modification

The aldehyde functional group of this compound provides a reactive site for grafting onto polymer backbones, particularly those containing primary amine groups. This process typically involves the formation of a Schiff base (imine) linkage. This modification strategy is analogous to methods used for immobilizing other benzaldehyde (B42025) derivatives onto amine-terminated polymers to impart specific functionalities. For instance, compounds like 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde have been successfully immobilized onto polyacrylonitrile backbones modified with diamines. This suggests a viable pathway for incorporating the unique electronic and chelating properties of the this compound moiety into various polymer systems.

Furthermore, 2-hydroxybenzaldehydes (salicylaldehydes) are well-established precursors for the synthesis of Salen-type ligands and their corresponding metallopolymers. These materials are of significant interest for their electrochemical properties and potential use in energy storage and catalysis. By reacting with a diamine, this compound can form a Schiff base ligand capable of coordinating with metal ions to create novel polymers with tailored electronic and catalytic properties.

Development of Fluorophores for Polymerization Monitoring

Currently, there is limited specific information in the available scientific literature regarding the use of this compound as a fluorophore for monitoring polymerization processes.

Chemosensor and Fluorescent Probe Development

The combination of a hydroxyl group positioned ortho to an aldehyde function is a classic structural motif for designing chemosensors. Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde with various primary amines, are highly promising candidates for the selective detection of ions. The piperidine (B6355638) group at the 4-position acts as a strong electron-donating group, which can enhance the fluorescence quantum yield and modulate the photophysical response upon ion binding.

Design of Selective Chemosensors for Ion Detection (e.g., Metal Ions, Anions)

Schiff bases derived from 2-hydroxy aromatic aldehydes are renowned for their ability to act as selective colorimetric or fluorescent chemosensors for a variety of metal ions. nih.gov The sensing mechanism relies on the coordination of the metal ion with the donor atoms of the Schiff base, typically the imine nitrogen and the deprotonated phenolic oxygen. nih.govamazonaws.com This coordination event alters the electronic structure of the molecule, leading to a detectable change in its absorption (color) or fluorescence spectrum. nih.gov

By carefully selecting the amine component used to form the Schiff base, the selectivity of the resulting probe can be tuned for specific ions. For example, Schiff bases derived from salicylaldehyde (B1680747) have been engineered to selectively detect ions such as Zn(II), Al(III), Cu(II), and Fe(III). nih.govrsc.org A Schiff base of this compound would be expected to offer a highly sensitive signaling response due to the electronic properties conferred by the piperidine ring.

Table 1: Examples of Ion Detection Using Analogous Salicylaldehyde-Based Schiff Base Probes

| Probe Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Salicylaldehyde-based Schiff Base | Zn(II) | Turn-on Luminescence | 0.064 ppm | rsc.orgresearchgate.net |

| Naphthoquinone Schiff Base | Cu²⁺ | "On–Off" Fluorescence | 1.1 nM | researchgate.net |

Mechanistic Investigations of Sensing Behavior

The function of chemosensors derived from this compound can be understood through several key photophysical and chemical mechanisms.

C=N Bond Isomerization and Chelation: The core of the sensing action in Schiff base derivatives involves the azomethine (C=N) group and the adjacent hydroxyl group. Upon interaction with a metal ion, a stable chelate ring is often formed involving coordination with the imine nitrogen and the phenolic oxygen. amazonaws.com This coordination rigidifies the molecular structure and can inhibit non-radiative decay pathways, leading to an enhancement of fluorescence (a "turn-on" response). This chelation-enhanced fluorescence (CHEF) is a common mechanism in this class of sensors.

Aggregation-Induced Emission (AIE): Some Schiff bases derived from salicylaldehyde are known to exhibit aggregation-induced emission (AIE). rsc.orgresearchgate.net In dilute solutions, these molecules may be weakly fluorescent due to energy loss through intramolecular rotations or vibrations. rsc.org However, in an aggregated state or upon binding to an analyte that restricts these motions, the non-radiative decay channels are blocked, causing a significant increase in fluorescence intensity. rsc.orgresearchgate.net This phenomenon, known as restriction of intramolecular rotation (RIR), is a powerful mechanism for designing highly sensitive "turn-on" probes. researchgate.net It is plausible that appropriately designed Schiff bases of this compound could function via an AIE mechanism.

Metal-Induced Self-Assembly: The stoichiometry of the interaction between the Schiff base ligand and the target metal ion can significantly influence the sensing outcome. The formation of complexes with specific ligand-to-metal ratios (e.g., 1:1, 1:2, or 2:1) is a form of metal-directed self-assembly. nih.govorientjchem.org These different assembly states can have distinct photophysical properties, allowing for ratiometric sensing or detection based on the formation of a specific supramolecular structure.

Optoelectronic and Photonic Materials

The inherent fluorescence of many aromatic Schiff bases suggests their potential for use in optoelectronic and photonic applications. uobasrah.edu.iqiosrjournals.org The extended π-conjugation in Schiff bases derived from this compound, coupled with the strong electron-donating effect of the piperidine group, could lead to materials with interesting photoluminescent properties suitable for applications such as organic light-emitting diodes (OLEDs) or optical data storage. However, specific research on the application of this particular compound or its direct derivatives in optoelectronic and photonic devices has not been extensively reported in the literature.

Development of Luminophores and Semiconductors

Derivatives of this compound have been investigated for their luminophore and semiconductor properties. The core structure allows for the synthesis of a variety of Schiff base derivatives, which can exhibit tunable photoluminescent and semiconducting behaviors. The electronic properties of these materials are influenced by the interplay of the electron-donating piperidine group and the electron-withdrawing aldehyde function, which can be further modified through chemical reactions. Research in this area focuses on creating materials with high quantum yields, thermal stability, and efficient charge transport capabilities, which are essential for applications in light-emitting devices and organic electronics.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a significant area of materials science. Compounds derived from this compound are considered potential candidates for use in OLEDs. Their molecular structure can be tailored to achieve desired emission colors and to facilitate charge injection and transport within the device. The thermal stability and amorphous film-forming properties of these materials are also crucial for the longevity and performance of OLED devices. While still in the research phase, the versatility of this compound as a synthetic precursor makes it a person of interest for the creation of next-generation OLED materials.

Supramolecular Architectures and Crystal Engineering

The precise control over the arrangement of molecules in the solid state, known as crystal engineering, is fundamental to designing materials with specific functions. This compound serves as an excellent model for studying the principles of supramolecular assembly due to its array of functional groups capable of forming directional non-covalent interactions.

Design and Self-Assembly of Supramolecular Systems

The design of supramolecular systems relies on the predictable self-assembly of molecular components into well-defined, higher-order structures. The functional groups on this compound—the hydroxyl, aldehyde, and piperidine moieties—provide multiple points of interaction for hydrogen bonding and other non-covalent forces. These interactions guide the molecules to assemble into specific one-, two-, or three-dimensional architectures. By understanding and controlling these assembly processes, it is possible to create crystalline materials with desired properties, such as specific porosity, catalytic activity, or optical responses.

| Interaction Type | Potential Role in Crystal Packing of this compound Derivatives |

| Hydrogen Bonding (O-H···O, O-H···N) | Primary driving force for the formation of chains, ribbons, or sheets in the crystal lattice. |

| π-π Stacking | Contributes to the stabilization of the crystal structure by promoting face-to-face or offset arrangements of the aromatic rings. |

| C-H···π Interactions | Further stabilize the packing by involving the C-H bonds of the piperidine and phenyl rings interacting with the π-system of adjacent molecules. |

| C-H···O Interactions | Weaker hydrogen bonds that provide additional stabilization to the supramolecular architecture. |

Theoretical Studies in Biological Contexts in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its target protein at the molecular level.

Molecular docking simulations have been instrumental in identifying potential biological targets for compounds structurally related to 2-Hydroxy-4-piperidin-1-ylbenzaldehyde. These studies predict the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction between the ligand and the target protein. A more negative docking score typically indicates a more favorable binding interaction.

Derivatives of piperidine (B6355638) and benzaldehyde (B42025) have been investigated for their inhibitory potential against a range of enzymes and receptors. For instance, piperidine-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.govajchem-a.com Molecular docking studies on novel piperidine and piperazine (B1678402) derivatives have revealed strong binding affinities for these enzymes, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov For example, a particularly potent derivative, compound 5k, demonstrated an IC50 value of 2.13 nM for AChE. nih.gov

Furthermore, piperidine-based thiosemicarbazones have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial therapies. nih.gov These compounds have shown potent inhibition with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov

The following interactive data table summarizes the predicted binding affinities of various piperidine and benzaldehyde derivatives against different biological targets, as reported in several in silico studies.

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted IC50/Ki | Reference |

| Piperidine/Piperazine Derivatives | Acetylcholinesterase (AChE) | Not explicitly stated | IC50 = 2.13 nM (for compound 5k) | nih.gov |

| Benzimidazole-based Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE) | -10.50 | IC50 = 19.44 ± 0.60 µM to 36.05 ± 0.4 µM | mdpi.com |

| Benzimidazole-based Pyrrole/Piperidine Hybrids | Butyrylcholinesterase (BuChE) | -8.97 | IC50 = 21.57 ± 0.61 µM to 39.55 ± 0.03 µM | mdpi.com |

| Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Not explicitly stated | IC50 = 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | nih.gov |

| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Not explicitly stated | Ki = 3.2 to 434 nM | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | Target Protein (unspecified) | -7.43 | Not applicable | nih.gov |

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Computational studies on derivatives of this compound have elucidated the key interactions that contribute to their binding affinity.

For piperidine-containing compounds targeting cholinesterases, molecular docking has revealed that these ligands can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govajchem-a.com Key interactions include:

Cation-π interactions: The protonated piperidinyl group often engages in strong cation-π interactions with aromatic residues such as Trp86 in the CAS of AChE. mdpi.com

Hydrogen bonding: Hydrogen bonds are frequently observed between the ligand and amino acid residues like Tyr337 and Phe295. mdpi.com

In the case of sigma receptor ligands, the basic amino moiety of the piperidine ring is crucial for forming multi-polar interactions with key residues like Glu172. nih.gov

For thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, molecular dynamics simulations have shown interactions with a range of residues including Trp58, Trp59, Tyr62, Gln63, and His101, among others. nih.gov

Computational Drug Design Principles

Computational methods are integral to modern drug design, enabling the rational optimization of lead compounds and the prediction of their pharmacokinetic and toxicological properties.

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. In silico SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate structural features with activity.

For piperidine derivatives, SAR studies have provided valuable insights for rational drug design. For example, in a series of compounds targeting cholinesterases, it was found that the nature and position of substituents on the benzyl group attached to the piperidine ring significantly influence inhibitory activity. ajchem-a.com The presence of methoxy and hydroxy groups on the aromatic ring has been shown to enhance the oxygen radical absorbance capacity, indicating antioxidant potential. nih.gov

QSAR models have been developed to predict the toxicity of piperidine derivatives, highlighting the importance of 2D topological descriptors in determining their biological effects.

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME predictions are now routinely used to filter out compounds with unfavorable pharmacokinetic properties early in the drug discovery process.

Studies on piperidine and piperazine derivatives have utilized computational tools to predict their ADME properties. These analyses suggest that many of these compounds exhibit appropriate drug-like properties. nih.gov For instance, ADMET studies on certain piperidine derivatives have indicated good oral bioavailability.

The following interactive table presents a summary of predicted ADME properties for representative piperidine derivatives from computational studies.

| Compound Class | Predicted Property | Predicted Value/Outcome | Reference |

| Piperidine/Piperazine Derivatives | Drug-likeness | Appropriate drug-like properties | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | ADME properties | Favorable | Not specified in abstract |

| Piperazine-Substituted Naphthoquinones | ADME properties | Favorable | Not specified in abstract |

| Piperidin-4-one Furoic Hydrazone Derivatives | ADMET profile | Favorable | researchgate.net |

In silico toxicology is a rapidly growing field that uses computational models to predict the potential toxicity of chemical compounds. This includes assessing their "drug-likeness," which is a qualitative concept used in drug design for how "drug-like" a substance is with respect to factors like bioavailability.

Chemoinformatic analyses of piperidine derivatives have been employed to predict their toxicity profiles. QSAR models have been successfully used to predict the toxicity of piperidine derivatives against Aedes aegypti, the mosquito vector for several diseases. These models, based on topological descriptors, have shown good predictive power.

The "Rule of Five," a set of guidelines to evaluate drug-likeness, is often applied in these computational studies. It suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated Log P is greater than 5. Many of the studied piperidine derivatives have been shown to comply with these rules, suggesting a favorable drug-likeness profile. nih.gov

Reactivity and Stability Predictions Relevant to Biological Activity

In silico investigations, particularly those employing quantum chemical calculations, provide profound insights into the reactivity and stability of a molecule, which are fundamental to its potential biological activity. For this compound, theoretical studies focusing on its electronic properties can elucidate its behavior in a biological system, offering predictions about its potency and mechanism of action.

Correlation of Electronic Properties (e.g., FMOs, MEP) with Theoretical Biological Potency

The biological activity of a compound is intrinsically linked to its chemical reactivity and its ability to interact with biological targets. Theoretical calculations of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) are powerful tools for predicting these interactions.

Frontier Molecular Orbitals (FMOs):

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This increased reactivity can correlate with higher biological potency, as the molecule can more readily interact with biological receptors or enzymes. Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. pmf.unsa.ba

For this compound, the presence of the electron-donating hydroxyl (-OH) and piperidinyl groups, along with the electron-withdrawing aldehyde (-CHO) group, influences the energies of the HOMO and LUMO. The hydroxyl and piperidinyl groups are expected to raise the HOMO energy level, enhancing the molecule's electron-donating capabilities. The aldehyde group, on the other hand, would lower the LUMO energy, making the molecule a better electron acceptor. This combination of functional groups likely results in a relatively small HOMO-LUMO gap, suggesting a potential for significant biological activity.

Interactive Data Table: Theoretical FMO Properties of Substituted Benzaldehydes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE eV) | Implication for Reactivity |

| Benzaldehyde | -7.12 | -1.54 | 5.58 | Moderate |

| 4-Hydroxybenzaldehyde | -6.58 | -1.42 | 5.16 | High |

| 4-(Dimethylamino)benzaldehyde | -5.95 | -1.21 | 4.74 | Very High |

| This compound (Predicted) | -6.2 to -5.8 | -1.6 to -1.3 | 4.6 to 4.5 | High to Very High |